![molecular formula C21H20FN3O5S B605915 Basmisanil CAS No. 1159600-41-5](/img/structure/B605915.png)
Basmisanil
Overview
Description
Basmisanil (also known as RG-1662 and RO5186582) is a highly selective inverse agonist/negative allosteric modulator of α5 subunit-containing GABAA receptors . It has been under development by Roche for the treatment of cognitive impairment associated with Down syndrome . It has also been used in trials studying the treatment and basic science of Down Syndrome .
Molecular Structure Analysis
The molecular formula of Basmisanil is C21H20FN3O5S . The molecular weight is 445.47 g/mol .Chemical Reactions Analysis
Basmisanil is a negative allosteric modulator of α5 subunit-containing GABAA receptors . It selectively binds to α5 over α1, α2, or α3 subunit-containing GABAA receptors .Scientific Research Applications
Cognitive Dysfunction Treatment
Basmisanil has been used in Phase II trials for intellectual disability in Down syndrome and cognitive impairment associated with schizophrenia . It’s a highly selective GABAA‐α5 negative allosteric modulator, which plays a key modulatory role in cognition .
Treatment of Disorders
Apart from cognitive dysfunction, Basmisanil is also being researched for its potential in treating other disorders . The exact nature of these disorders is not specified, but they are likely related to cognitive function or neurological health .
Preclinical Pharmacology
Basmisanil has been extensively studied in preclinical pharmacology . It’s shown to be the most selective GABAA‐α5 receptor negative allosteric modulator described so far .
In Vivo Occupancy Study
Basmisanil has been used in in vivo occupancy studies in rats . These studies showed dose-dependent target engagement and were utilized to establish the plasma exposure to receptor occupancy relationship .
EEG Studies
An exploratory EEG study provided evidence for functional activity of Basmisanil in the human brain . This suggests that Basmisanil has an ideal profile to investigate potential clinical benefits of GABAA‐α5 receptor negative modulation .
Food Effect Studies
Basmisanil has been studied for its food effect . A physiologically based biopharmaceutics model (PBBM) has been previously described for tablets dosed in the fed state . The model captured the less than proportional increases in exposure at higher doses well and indicated that absorption was dissolution rate-limited below 200 mg while solubility was limiting for higher doses .
Mechanism of Action
Target of Action
Basmisanil, also known by its developmental codes RG-1662 and RO5186582, is a highly selective inverse agonist/negative allosteric modulator of α5 subunit-containing GABA A receptors . These receptors have been shown to play a key modulatory role in cognition and represent a promising drug target for cognitive dysfunction .
Mode of Action
Basmisanil binds to recombinant human GABA A -α5 receptors with a 5 nM affinity and more than 90-fold selectivity versus α1, α2, and α3 subunit-containing receptors . It inhibits GABA-induced currents at GABA A -α5 yet has little or no effect at the other receptor subtypes .
Biochemical Pathways
It is known that the compound works by attenuating gabaergic function and restoring the excitatory/inhibitory balance . This is achieved through its negative modulation of the GABA A -α5 receptor.
Pharmacokinetics
An in vivo occupancy study in rats showed dose-dependent target engagement and was utilized to establish the plasma exposure to receptor occupancy relationship .
Result of Action
At estimated receptor occupancies between 30 and 65%, Basmisanil attenuated diazepam-induced spatial learning impairment in rats (Morris water maze), improved executive function in non-human primates (object retrieval), without showing anxiogenic or proconvulsant effects in rats .
Action Environment
The action environment of Basmisanil is primarily the human brain. An exploratory EEG study provided evidence for functional activity of Basmisanil in the human brain . The basmisanil-induced pharmacodynamic effects, i.e., an increase in theta power (~4 Hz), and a decrease in beta power (~20 Hz) confirm the spectral signature of Basmisanil that has been found previously in healthy volunteers and demonstrate brain circuit engagement .
properties
IUPAC Name |
(1,1-dioxo-1,4-thiazinan-4-yl)-[6-[[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methoxy]pyridin-3-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O5S/c1-14-18(20(24-30-14)15-2-5-17(22)6-3-15)13-29-19-7-4-16(12-23-19)21(26)25-8-10-31(27,28)11-9-25/h2-7,12H,8-11,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGRFBXVSFAGGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=C(C=C2)F)COC3=NC=C(C=C3)C(=O)N4CCS(=O)(=O)CC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201032402 | |
Record name | Basmisanil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201032402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Basmisanil | |
CAS RN |
1159600-41-5 | |
Record name | (1,1-Dioxido-4-thiomorpholinyl)[6-[[3-(4-fluorophenyl)-5-methyl-4-isoxazolyl]methoxy]-3-pyridinyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159600-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Basmisanil [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159600415 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Basmisanil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11877 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Basmisanil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201032402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BASMISANIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/788PET5SUA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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